molecular formula C14H10ClFO3 B6406934 3-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid CAS No. 376593-43-0

3-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid

Cat. No.: B6406934
CAS No.: 376593-43-0
M. Wt: 280.68 g/mol
InChI Key: VOHQPYTXBKTYJN-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid is an organic compound characterized by the presence of a chloro, methoxy, and fluoro substituent on a benzoic acid framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Introduction of a nitro group to the aromatic ring.

    Reduction: Conversion of the nitro group to an amine.

    Diazotization: Formation of a diazonium salt from the amine.

    Sandmeyer Reaction: Substitution of the diazonium group with a chloro group.

    Methoxylation: Introduction of a methoxy group.

    Fluorination: Introduction of a fluoro group.

    Carboxylation: Introduction of the carboxylic acid group.

Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the chloro or fluoro substituents, leading to the formation of corresponding hydrocarbons.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the fluoro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol for methoxylation.

Major Products:

    Oxidation: Formation of 3-(5-Chloro-2-methoxyphenyl)-4-fluorobenzaldehyde or this compound.

    Reduction: Formation of 3-(5-Chloro-2-methoxyphenyl)-4-fluorotoluene.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of more complex organic molecules. Biology : It is studied for its potential biological activities, including antimicrobial and anticancer properties. Medicine : Research is ongoing to explore its potential as a pharmaceutical agent. Industry : It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subject to ongoing research.

Similar Compounds

  • 3-(5-Chloro-2-methoxyphenyl)-benzoic acid
  • 3-(5-Chloro-2-methoxyphenyl)-4-chlorobenzoic acid
  • 3-(5-Chloro-2-methoxyphenyl)-4-bromobenzoic acid

Uniqueness: : this compound is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-(5-chloro-2-methoxyphenyl)-4-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-13-5-3-9(15)7-11(13)10-6-8(14(17)18)2-4-12(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHQPYTXBKTYJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691103
Record name 5'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376593-43-0
Record name 5'-Chloro-6-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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